5-HT3 Receptor Antagonism: A Differentiating Target Not Engaged by Vilazodone
Tedatioxetine possesses direct 5-HT3 receptor antagonist activity, a pharmacological feature absent in vilazodone. Vilazodone functions as a combined SERT inhibitor and 5-HT1A partial agonist without 5-HT3 antagonism [1]. In contrast, tedatioxetine's 5-HT3 antagonism is documented in multiple authoritative databases and aligns it mechanistically with vortioxetine (which exhibits 5-HT3 antagonist activity with Ki = 3.7 nM in human receptor assays) [2]. While numerical Ki values for tedatioxetine at the human 5-HT3 receptor are not publicly reported in the primary literature, its classification as a 5-HT3 antagonist is a key differentiating feature from SSRI/SNRI alternatives that lack this target entirely [3].
| Evidence Dimension | 5-HT3 receptor antagonism (target engagement) |
|---|---|
| Target Compound Data | Antagonist activity confirmed (KEGG, drug databases) |
| Comparator Or Baseline | Vilazodone: No 5-HT3 antagonism (SERT inhibitor + 5-HT1A partial agonist only) |
| Quantified Difference | Qualitative difference: presence vs. absence of 5-HT3 antagonist activity |
| Conditions | Target classification based on authoritative drug databases (KEGG, ChEMBL) |
Why This Matters
5-HT3 antagonism is associated with reduced gastrointestinal adverse effects (nausea, vomiting) compared to SSRIs, making this target engagement a relevant differentiator for tolerability-focused research applications.
- [1] Vilazodone - Mechanism of Action. Vilazodone is a combined serotonin reuptake inhibitor and 5-HT1A receptor partial agonist. It does not possess 5-HT3 antagonist activity. View Source
- [2] TRINTELLIX (vortioxetine) Mechanism of Action. Vortioxetine binds to 5-HT3 (Ki=3.7 nM), 5-HT1A (Ki=15 nM), 5-HT7 (Ki=19 nM), and is a 5-HT3 antagonist. View Source
- [3] KEGG DRUG: Tedatioxetine. Entry D10170. Classification as 5-HT3 receptor antagonist. View Source
